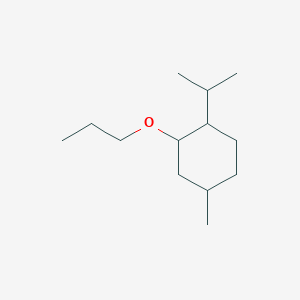![molecular formula C19H28I2N2 B12553971 4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide CAS No. 143230-56-2](/img/structure/B12553971.png)
4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide is a chemical compound known for its unique structure and properties It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide typically involves the reaction of 4,4’-Trimethylenedipyridine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
科学的研究の応用
4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,3-Di(4-pyridyl)propane: A similar compound with a different alkyl chain length.
4,4’-Trimethylenedipyridine: A precursor in the synthesis of 4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide.
Uniqueness
4,4’-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
143230-56-2 |
|---|---|
分子式 |
C19H28I2N2 |
分子量 |
538.2 g/mol |
IUPAC名 |
1-propan-2-yl-4-[3-(1-propan-2-ylpyridin-1-ium-4-yl)propyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C19H28N2.2HI/c1-16(2)20-12-8-18(9-13-20)6-5-7-19-10-14-21(15-11-19)17(3)4;;/h8-17H,5-7H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
TXGCMEIPFHJNIP-UHFFFAOYSA-L |
正規SMILES |
CC(C)[N+]1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)C(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




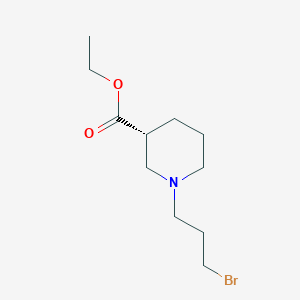

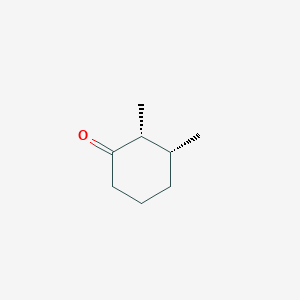
![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)
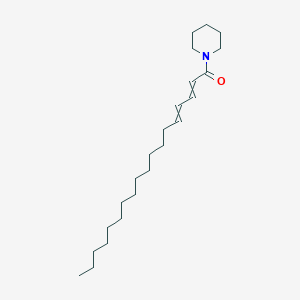
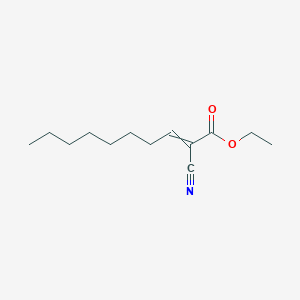
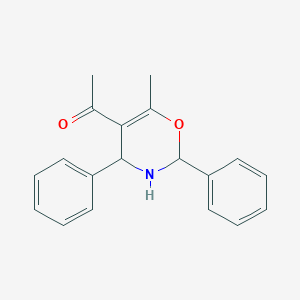
![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
